Phosphocreatine Di-tris salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:
- Dissolution of creatine in water.
- Addition of phosphoric acid to the solution.
- Neutralization of the solution with tris to form the di-tris salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.
Phosphorylation: It can transfer its phosphate group to ADP to form ATP.
Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.
Oxidation-Reduction: Involves creatine kinase and other cellular components.
Major Products Formed
Hydrolysis: Creatine and inorganic phosphate.
Phosphorylation: ATP and creatine.
Oxidation-Reduction: Various intermediates depending on the specific redox reaction.
Scientific Research Applications
Phosphocreatine Di-tris salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in biochemical assays to study energy metabolism.
Biology: Investigated for its role in cellular energy homeostasis and protection against oxidative stress.
Medicine: Explored as a potential therapeutic agent for conditions involving energy metabolism, such as heart failure and neurodegenerative diseases.
Industry: Utilized in the production of supplements aimed at enhancing athletic performance and muscle recovery
Mechanism of Action
Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.
Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.
Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.
Uniqueness
Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .
Properties
Molecular Formula |
C12H32N5O11P |
---|---|
Molecular Weight |
453.38 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |
InChI Key |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.